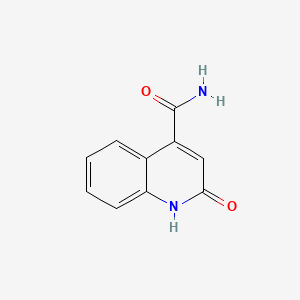

2-Hydroxyquinoline-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

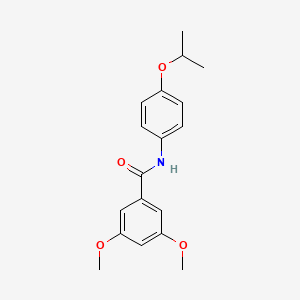

2-Hydroxyquinoline-4-carboxamide is a compound that belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group . Quinolone is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .

Synthesis Analysis

The synthesis of this compound and its derivatives involves several methodologies. A green and efficient synthetic methodology has been adopted for the synthesis of highly pure N-1 substituted 4-Quinolinone-3-Carboxamides with excellent yields . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolinone-3-Carboxamides .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 188.19 .Applications De Recherche Scientifique

Anticancer Activity

One significant area of research for derivatives of 2-Hydroxyquinoline-4-carboxamide is their potential in anticancer treatments. Studies on various derivatives, such as 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides, have shown significant cytotoxic activity against representative cancer lines. The effects of different substituents on these derivatives, including the carboxamide group, have been investigated, highlighting the importance of structural modifications for enhancing anticancer properties (Soural et al., 2011). Similarly, the preparation of other related compounds like 2-phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides has been explored for their potential as both anticancer agents and fluorescent agents, indicating a broad scope of application in medical research (Funk et al., 2015).

Antiviral Properties

Research also extends to the antiviral capabilities of this compound derivatives. For instance, studies on 4-Substituted 2-Hydroxyisoquinoline-1,3(2H,4H)-diones have revealed their role as novel HIV-1 Integrase Inhibitors, with some derivatives showing low nanomolar IC50 values comparable to clinically used treatments (Billamboz et al., 2013). Additionally, the broad-spectrum antiherpes activities of 4-Hydroxyquinoline Carboxamides have been demonstrated, indicating their effectiveness against various herpesviruses without inhibiting human DNA polymerases, thus offering potential new treatment avenues (Oien et al., 2002).

Molecular Switch Properties

The molecular switch properties of certain 2-Hydroxyquinoline derivatives have been investigated, particularly focusing on their potential as molecular switch systems. This includes studying derivatives like 7-hydroxyquinoline-8-carboxamide and its substituted forms. The potential of these compounds to act as molecular switches, which are components in various technological and biological applications, has been explored using high-level ab initio techniques (Csehi et al., 2014).

Miscellaneous Applications

Beyond these specific applications, this compound and its derivatives are being researched for various other scientific applications. This includes studies on their synthesis processes, biological assessments, and potential roles in treating different diseases. For example, the discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide as a potent CFTR potentiator indicates the diversity of applications these compounds can have in medical science (Hadida et al., 2014).

Safety and Hazards

The safety information for 2-Hydroxyquinoline-4-carboxamide includes several hazard statements such as H302, H315, H319, and H335, and several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Mécanisme D'action

Target of Action

Quinoline derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological activities .

Mode of Action

It’s worth noting that quinoline derivatives have been reported to exhibit a wide range of biological activities, including antimalarial, anticancer, and antioxidant properties . The interaction of these compounds with their targets often leads to changes in cellular processes, contributing to their therapeutic effects .

Biochemical Pathways

Quinoline derivatives have been associated with various biochemical pathways, often related to their observed biological activities .

Pharmacokinetics

A related compound, a quinoline-4-carboxamide derivative, was reported to have excellent pharmacokinetic properties, including good oral efficacy in a malaria mouse model . These properties, including absorption, distribution, metabolism, and excretion (ADME), significantly impact the bioavailability and therapeutic potential of the compound .

Result of Action

Quinoline derivatives have been reported to exhibit various cellular effects, often related to their biological activities .

Action Environment

It’s worth noting that environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of therapeutic compounds .

Analyse Biochimique

Biochemical Properties

Quinoline derivatives have been shown to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

These compounds have been observed to induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .

Molecular Mechanism

Quinoline-4-carboxamide derivatives have been reported to inhibit protein kinases, which are key regulators of cell survival and proliferation

Propriétés

IUPAC Name |

2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(14)7-5-9(13)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSMDMHOLCNPCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2963184.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2963187.png)

![1-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2963189.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide](/img/structure/B2963192.png)

![1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2963199.png)

![2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2963200.png)

![5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2963203.png)

![N'-[(1E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2963206.png)